![molecular formula C18H12Cl2N2O5S B14204824 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide CAS No. 823782-37-2](/img/structure/B14204824.png)
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is an organic compound with the molecular formula C18H12Cl2N2O4S. This compound is characterized by the presence of two chlorine atoms, a nitrophenoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide typically involves multiple steps:
Nitration: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 2,5-dichlorobenzene in the presence of a base to form 2,5-dichloro-4-nitrophenoxybenzene.
Sulfonation: The final step involves the sulfonation of 2,5-dichloro-4-nitrophenoxybenzene with chlorosulfonic acid, followed by the reaction with aniline to form the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: Formation of 2,5-dichloro-N-[4-(4-aminophenoxy)phenyl]benzene-1-sulfonamide.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Aplicaciones Científicas De Investigación
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar structure but lacks the sulfonamide group.
2,5-Dichloro-1,4-benzenediamine: Contains amino groups instead of the nitrophenoxy group.
2,5-Dichloro-4-nitrophenoxybenzene: Lacks the sulfonamide group.
Uniqueness
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is unique due to the presence of both the nitrophenoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
823782-37-2 |
|---|---|
Fórmula molecular |
C18H12Cl2N2O5S |
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
2,5-dichloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl2N2O5S/c19-12-1-10-17(20)18(11-12)28(25,26)21-13-2-6-15(7-3-13)27-16-8-4-14(5-9-16)22(23)24/h1-11,21H |
Clave InChI |
PYWLWHLCCNROQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


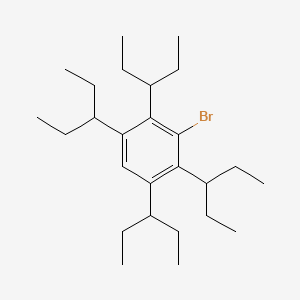
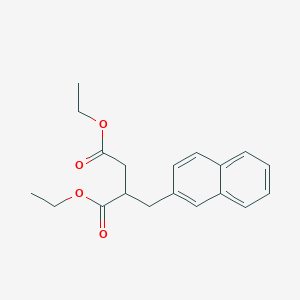
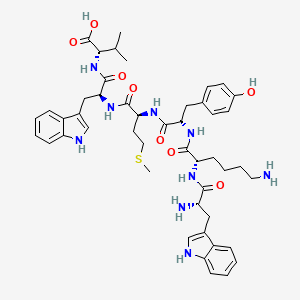
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
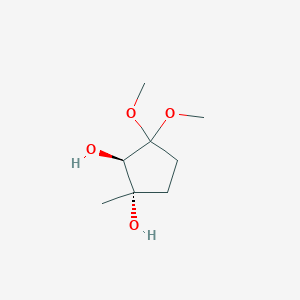
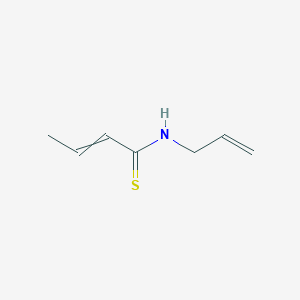
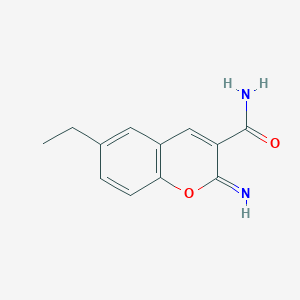
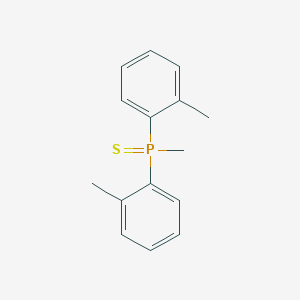
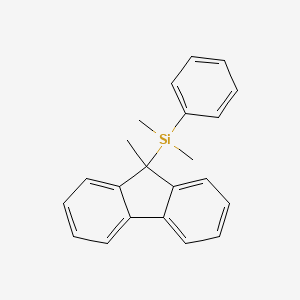

![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
